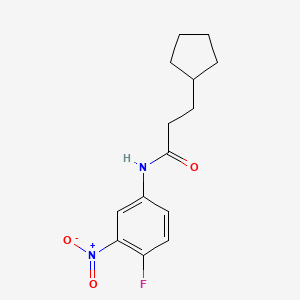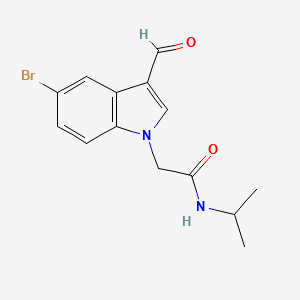
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.
Mecanismo De Acción
CPP-115 acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA (gamma-aminobutyric acid). GABA is an inhibitory neurotransmitter that helps in reducing the activity of neurons in the brain. By inhibiting the degradation of GABA, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. It has also been found to have anxiolytic and anticonvulsant effects. In addition, CPP-115 has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has a number of advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase and does not affect other enzymes or neurotransmitters. It is also well-tolerated in animal models and has a low toxicity profile. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound and its long-term effects are not fully understood. In addition, it is difficult to obtain in large quantities, which limits its use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on CPP-115. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of the long-term effects of CPP-115 on brain function and behavior. In addition, CPP-115 may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, CPP-115 is a promising compound that has potential applications in the treatment of various neurological disorders. Its ability to inhibit GABA aminotransferase and increase the levels of GABA in the brain makes it a valuable tool for studying the role of GABA in brain function and behavior. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction of 4-fluoro-3-nitrobenzoyl chloride with cyclopentylamine in the presence of triethylamine. The resulting compound is then treated with propanoyl chloride to obtain CPP-115. The purity of the compound is ensured by recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential applications in the treatment of various disorders. It has been found to be effective in reducing the severity of seizures in animal models of epilepsy. CPP-115 has also been studied for its potential use in the treatment of addiction, anxiety, and depression. It has been found to be effective in reducing the symptoms associated with these disorders in animal models.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIUSBNCZGPBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

